REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][CH:5]=[N:4][C:3]=1[C:7]#[N:8].CO[Na].[NH4+:12].[Cl-]>CO>[CH3:1][C:2]1[O:6][CH:5]=[N:4][C:3]=1[C:7]([NH2:12])=[NH:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N=CO1)C#N
|
Name
|
MeONa
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
CO[Na]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
after stirred at 35° C. under nitrogen for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (Biotage, 40 g silica gel, MeOH in DCM 5%˜35%)
|
Type
|
CUSTOM
|
Details
|
to afford brown solid AB (587 mg, 67%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |